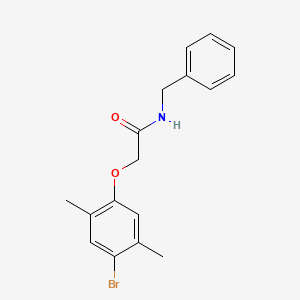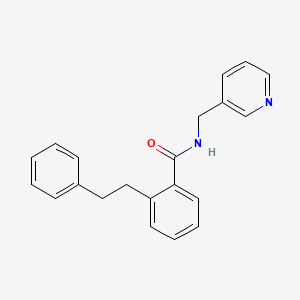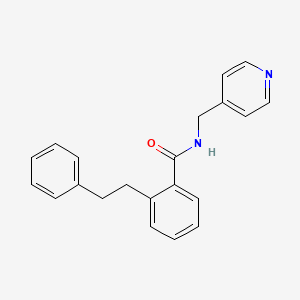![molecular formula C19H20N2O4 B3604483 4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3604483.png)
4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate
説明
“4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate” is a complex organic compound. It contains a benzene ring, which is a common feature in aromatic compounds . The compound also includes functional groups such as an amine group (-NH2), a carbonyl group (C=O), and an acetate group (CH3COO-) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amine group and the carbonyl group. Amines can be formed through reactions with carbonyl compounds . The carbonyl group could be formed through oxidation reactions . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound has a linear formula of C17H17NO3 . It would likely have a combination of single, double, and possibly aromatic bonds, given the presence of a benzene ring .Chemical Reactions Analysis
This compound, like other amines, could undergo a variety of chemical reactions. For example, it could participate in nucleophilic addition reactions with carbonyl compounds to form imines . It could also undergo keto-enol tautomerism, a type of isomerism where a keto form (a compound with a carbonyl group) and an enol form (a compound with an alcohol and an alkene group) interconvert .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar groups like the amine and carbonyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .作用機序
Safety and Hazards
As with any chemical compound, handling “4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .
特性
IUPAC Name |
[4-[[2-(butanoylamino)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-6-18(23)20-16-7-4-5-8-17(16)21-19(24)14-9-11-15(12-10-14)25-13(2)22/h4-5,7-12H,3,6H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKCUMKCBVTDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-2-(methylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3604411.png)

![3,4-dimethoxy-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3604425.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3604443.png)


![4-[1-cyano-2-(3-iodo-4,5-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B3604456.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3604469.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,4,5-triethoxybenzamide](/img/structure/B3604473.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3604476.png)
